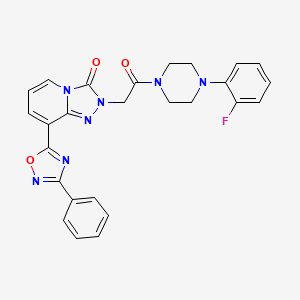
1-(3-methoxyquinoxalin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyquinoxalin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H22FN7O3 and its molecular weight is 499.506. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methoxyquinoxalin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methoxyquinoxalin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives have been reported to possess antiviral activities. Compounds with structural similarities to the one mentioned could be synthesized and tested for inhibitory activity against various viruses, including influenza and Coxsackie B4 virus .
Anticancer Activity
Indole derivatives have shown promise in anticancer research. The compound could be investigated for its ability to induce cell death in cancerous cells or inhibit tumor growth, potentially leading to new cancer therapies .
Anti-HIV Activity
Some indole derivatives have been studied for their anti-HIV properties. The compound could be assessed for its potential to interfere with HIV replication or integration into the host genome .
Antimicrobial Activity
Indole derivatives can also exhibit antimicrobial effects. The compound could be explored for its effectiveness against a range of pathogenic bacteria and fungi, contributing to the development of new antibiotics .
Antitubercular Activity
Given the ongoing challenge of tuberculosis, indole derivatives with antitubercular activity are of significant interest. The compound could be part of studies aiming to find more effective treatments against Mycobacterium tuberculosis .
Antidiabetic Activity
Indole derivatives may play a role in managing diabetes. The compound could be examined for its potential to modulate blood glucose levels or improve insulin sensitivity .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function. They are also involved in chemotherapy .
Mode of Action
This compound acts as an inhibitor of ENTs . It is more selective to ENT2 than to ENT1 . The compound’s interaction with its targets results in the inhibition of nucleoside transport, which can affect various cellular processes .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function . This can have downstream effects on DNA replication, RNA transcription, and other cellular processes that rely on nucleotides.
Result of Action
The inhibition of ENTs by this compound can lead to a decrease in nucleotide synthesis and a disruption of adenosine function . This can have various molecular and cellular effects, depending on the specific cell type and the role of nucleotides and adenosine in those cells.
Propiedades
IUPAC Name |
2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN7O3/c27-20-10-4-5-11-21(20)31-13-15-32(16-14-31)22(35)17-34-26(36)33-12-6-9-19(24(33)29-34)25-28-23(30-37-25)18-7-2-1-3-8-18/h1-12H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZWSIDJLVXSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C(=O)N4C=CC=C(C4=N3)C5=NC(=NO5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

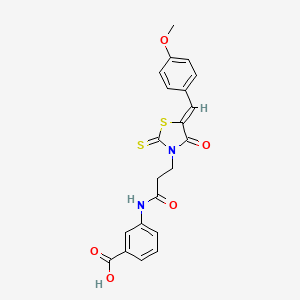
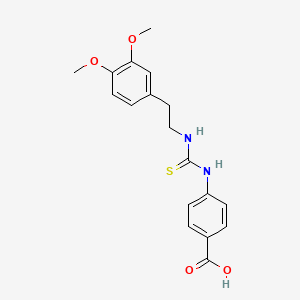

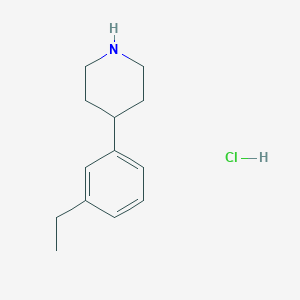
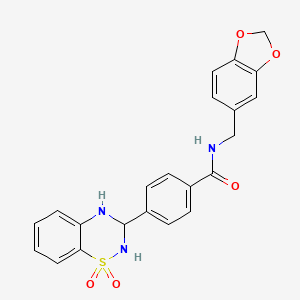
![8-chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B2859574.png)


![7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2859578.png)


![(Z)-ethyl 2-((2-fluorobenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2859584.png)
![1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2859585.png)
![1-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[2-(2-methoxyphenoxy)ethyl]piperidine-4-carboxamide](/img/structure/B2859586.png)